N-(2-sec-butylphenyl)-3-(isobutyrylamino)benzamide (RS-1269) is a synthetically derived compound investigated for its activity as a CC chemokine receptor 4 (CCR4) antagonist. CCR4 is a receptor primarily found on the surface of T helper 2 (Th2) cells, which are key players in allergic and inflammatory responses. RS-1269 has been identified as a potential therapeutic agent for diseases like atopic dermatitis and other inflammatory conditions due to its ability to inhibit the activity of CCR4.
The synthesis of N-(2-sec-butylphenyl)-3-(isobutyrylamino)benzamide involves a multi-step process starting with a known CCR4 antagonist named 3-{2-[(2R)-2-phenyl-4-(4-pyridin-4-ylbenzyl)morpholin-2-yl]ethyl}quinazoline-2,4(1H,3H)-dione (RS-1154). Although the exact synthetic route for RS-1269 from RS-1154 is not explicitly described in the literature, it is suggested to involve modifications to the quinazoline-2,4(1H,3H)-dione moiety, resulting in the formation of the benzamide structure.
N-(2-sec-butylphenyl)-3-(isobutyrylamino)benzamide functions by antagonizing the CC chemokine receptor 4 (CCR4). It competes with the natural ligands of CCR4, namely CCL17 and CCL22, preventing their binding to the receptor. This binding inhibition disrupts the signaling cascade initiated by CCL17 and CCL22, ultimately reducing the migration and activation of Th2 cells and mitigating the inflammatory response.
Atopic Dermatitis: RS-1269 was found to significantly reduce ear swelling in a mouse model of ovalbumin-induced atopic dermatitis, suggesting its potential as a therapeutic agent for this condition.
Inflammatory Diseases: RS-1269 demonstrated inhibitory effects on tumor necrosis factor-alpha (TNF-α) production in a mouse model of lipopolysaccharide-induced endotoxic shock. This finding suggests its potential for broader applications in treating various inflammatory diseases where TNF-α plays a significant role.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2